Benzenamine, N-methyl-N-(trichloroethenyl)-
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Overview
Description
Benzenamine, N-methyl-N-(trichloroethenyl)-, also known as N-methyl-N-(1,2,2-trichloroethenyl)benzenamine, is an organic compound with the molecular formula C9H8Cl3N. This compound is characterized by the presence of a benzenamine core substituted with a methyl group and a trichloroethenyl group. It is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-methyl-N-(trichloroethenyl)- typically involves the reaction of benzenamine with trichloroethylene in the presence of a methylating agent. The reaction conditions often include:
Temperature: Moderate temperatures around 50-100°C.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvents: Organic solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification Steps: Including distillation and recrystallization to obtain high-purity Benzenamine, N-methyl-N-(trichloroethenyl)-.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-methyl-N-(trichloroethenyl)- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can occur, leading to different substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens like chlorine (Cl2), bromine (Br2).
Major Products Formed
Oxidation: Nitrobenzenamine derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Various halogenated benzenamine derivatives.
Scientific Research Applications
Benzenamine, N-methyl-N-(trichloroethenyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of Benzenamine, N-methyl-N-(trichloroethenyl)- involves its interaction with molecular targets such as enzymes and receptors. The trichloroethenyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N,N-dimethyl-: Similar structure but lacks the trichloroethenyl group.
Benzenamine, N-methyl-: Lacks the trichloroethenyl group, making it less reactive.
Benzenamine, N,N,3-trimethyl-: Contains additional methyl groups, altering its chemical properties.
Uniqueness
Benzenamine, N-methyl-N-(trichloroethenyl)- is unique due to the presence of the trichloroethenyl group, which imparts distinct reactivity and potential biological activity. This makes it valuable in specialized chemical syntheses and research applications.
Properties
CAS No. |
708-88-3 |
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Molecular Formula |
C9H8Cl3N |
Molecular Weight |
236.5 g/mol |
IUPAC Name |
N-methyl-N-(1,2,2-trichloroethenyl)aniline |
InChI |
InChI=1S/C9H8Cl3N/c1-13(9(12)8(10)11)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
BQXRIBOVLFHZDX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=C(Cl)Cl)Cl |
Origin of Product |
United States |
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